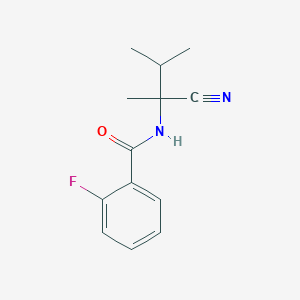

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-9(2)13(3,8-15)16-12(17)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOFIXOWLXSUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-amino-2,3-dimethylbutanenitrile. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the fluorobenzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Hydrogen Bonding

The compound’s structural analogs, such as N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) and N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) , provide insights into the role of substituents in fluorinated benzamides:

- Key Differences: Fo23/Fo24: Fluorine substituents on the aromatic ring enable strong C–F···H–N and C–F···C interactions, stabilizing crystal packing . The branched alkyl chain may disrupt coplanarity, reducing π-π stacking efficiency compared to aromatic substituents.

Physicochemical Properties

Fluorine and cyano substituents significantly alter solubility, lipophilicity (logP), and metabolic stability:

- Cyano vs. Fluoro: The cyano group increases logP compared to fluorine but enhances metabolic resistance to oxidative degradation.

- Alkyl vs.

Implications for Drug Design and Crystal Engineering

- Biological Relevance: Fluorinated benzamides are explored as enzyme inhibitors (e.g., succinate dehydrogenase ). The cyano group in the target compound could mimic carbonyl groups in transition-state analogs.

- Crystal Packing: Unlike Fo23/Fo24, which form 1D amide chains and C–F···C stacks, the target compound’s cyano group may promote alternative synthons (e.g., C≡N···H–N), as seen in nitrile-containing pharmaceuticals .

Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide is a synthetic compound with a molecular formula of C13H15FN2O. It has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The compound features a cyano group , a fluorobenzamide moiety , and a branched alkyl chain . These components contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The cyano group can form hydrogen bonds with active sites in enzymes, while the fluorobenzamide moiety interacts with hydrophobic pockets within these proteins. Such interactions can modulate enzymatic activity, leading to various biological effects such as anti-inflammatory and anticancer activities.

1. Enzyme Interaction Studies

The compound has been investigated as a biochemical probe for studying enzyme interactions. Its unique structure allows it to selectively bind to certain enzymes, providing insights into enzyme mechanisms and functions .

2. Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting specific inflammatory pathways.

- Anticancer Activity : There is ongoing exploration into its efficacy against various cancer cell lines, showing promise in disrupting cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-cyano-3-methylbutan-2-yl)benzamide | Lacks fluorine atom | Reduced reactivity and bioactivity |

| N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | Contains additional chlorine atoms | Altered chemical properties |

The presence of the fluorine atom in this compound enhances its stability and reactivity compared to its non-fluorinated counterparts.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Biochemical Probes : A study utilized this compound to investigate enzyme dynamics, revealing significant interactions that could lead to novel therapeutic strategies .

- Cancer Research : In vitro assays demonstrated that this compound inhibited the growth of certain cancer cell lines more effectively than structurally similar compounds, suggesting a targeted mechanism of action .

- Inflammation Models : Animal models showed that administration of the compound resulted in decreased markers of inflammation, indicating its potential utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.